Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate
CAS No.: 447438-06-4
Cat. No.: VC20772739
Molecular Formula: C11H9ClF3NO4
Molecular Weight: 311.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 447438-06-4 |
|---|---|
| Molecular Formula | C11H9ClF3NO4 |
| Molecular Weight | 311.64 g/mol |
| IUPAC Name | methyl 5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]benzoate |
| Standard InChI | InChI=1S/C11H9ClF3NO4/c1-19-8-4-7(16-10(18)11(13,14)15)6(12)3-5(8)9(17)20-2/h3-4H,1-2H3,(H,16,18) |
| Standard InChI Key | HEXVTXQYKCOVAT-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C(F)(F)F |
| Canonical SMILES | COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C(F)(F)F |
Introduction
Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate is a synthetic organic compound with the CAS number 447438-06-4. It is primarily used in organic synthesis due to its unique chemical structure, which includes a trifluoroacetamido group. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential applications in drug development and biochemical research.
Synthesis and Preparation
The synthesis of Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate typically involves the reaction of 5-chloro-2-methoxybenzoic acid with trifluoroacetic anhydride and methanol in the presence of a catalyst. This process can be scaled up for industrial production using industrial-grade reagents and equipment to maintain consistency and quality.
Types of Reactions
Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate undergoes various chemical reactions, including:
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Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
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Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
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Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
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Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
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Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate has several scientific research applications:
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Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
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Biology: Employed in the study of biochemical pathways and enzyme interactions.
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Medicine: Investigated for potential therapeutic applications, including drug development.
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Industry: Utilized in the production of specialty chemicals and materials.
Biological Activity
The biological activity of Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate is attributed to its functional groups, particularly the chloro and methoxy substituents. These groups influence the compound's interaction with biological targets:
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Chloro Group: Acts as an electron-withdrawing group, enhancing the compound's lipophilicity and facilitating interactions with hydrophobic regions of proteins.
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Methoxy Group: Provides electron-donating characteristics, which can stabilize interactions with electron-deficient sites on target proteins.
Antimicrobial Activity
Preliminary studies suggest that this compound has potential antimicrobial properties against a range of bacterial strains. The presence of halogens often enhances the antimicrobial efficacy of organic compounds.
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation.
Anticancer Potential
There is emerging evidence that compounds with similar structures have shown promise in cancer research, particularly through mechanisms involving apoptosis induction and cell cycle arrest.
Comparison with Similar Compounds
Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical properties and reactivity compared to similar compounds like Methyl 5-chloro-2-methoxybenzoate and Methyl 5-chloro-2-methoxy-4-acetamidobenzoate.
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